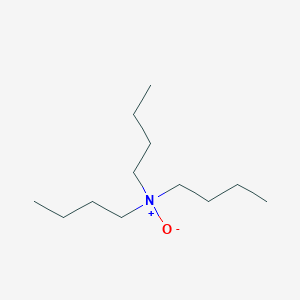

Tributylamine N-oxide

Descripción general

Descripción

Tributylamine N-oxide (TBAO) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. TBAO has been used in various research studies due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Tributylamine has been studied for its potential as a volatile inhibitor of hydrogen sulfide corrosion of steels. Research indicates that its protective action is influenced by factors like hydrogen sulfide concentration, pH, and temperature. The adsorption of tributylamine on steel surfaces modified by sulfide and its impact on composition and structure have been explored using electrochemical methods, ellipsometry, and XPS. This research highlights tributylamine's relevance in corrosion science and its potential industrial applications (Kashkovskiy, Kuznetsov, & Kazansky, 2012).

Enhancement in Photovoltaic Materials

Triarylamine, a compound closely related to tributylamine, has garnered attention in photovoltaic materials due to its excellent electron donating and transporting capabilities. Its unique molecular structure has significantly enhanced the conversion efficiency of next-generation solar cells, particularly in dye-sensitized solar cells. This research underscores the importance of triarylamine-based materials in advancing solar cell technology (Ning & Tian, 2009).

CO2 Mineralization in Ca2+-Rich Aqueous Solutions

Tributylamine has been demonstrated to effectively enhance CO2 mineralization in Ca2+-rich aqueous solutions, serving as a pH regulator. This has important implications for environmental applications, such as reducing CO2 emissions and its potential use in commercial filling agents (Liu, Wang, Wang, & Wang, 2014).

Nanoparticle Synthesis and Catalysis

The reduction of nickel(II) acetylacetonate with the borane-tributylamine complex has been used to synthesize monodisperse nickel nanoparticles. These nanoparticles have shown high catalytic activity in the hydrolysis of ammonia-borane, a reaction important for hydrogen generation, which is a key component in fuel cell technology (Metin, Özkar, & Sun, 2010).

Corrosion Inhibition for Mild Steel

Tributylamine has also been researched as a corrosion inhibitor for mild steel in hydrochloric acid, employing the impedance technique to understand the inhibitor mechanism. This study is crucial for industrial applications where mild steel is commonly used and is susceptible to corrosion (Bastidas, Polo, Cano, & Torres, 2000).

Propiedades

IUPAC Name |

N,N-dibutylbutan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTCBEZXBDUOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472837 | |

| Record name | TRIBUTYLAMINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributylamine N-oxide | |

CAS RN |

7529-21-7 | |

| Record name | TRIBUTYLAMINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

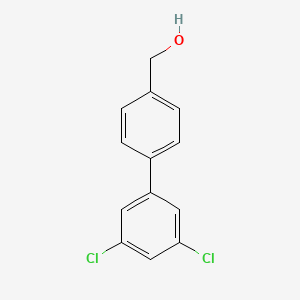

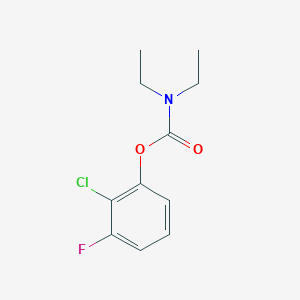

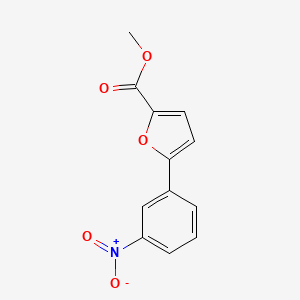

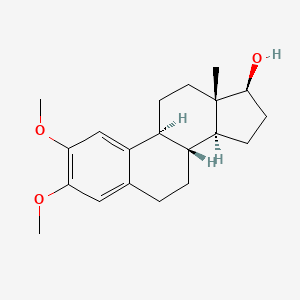

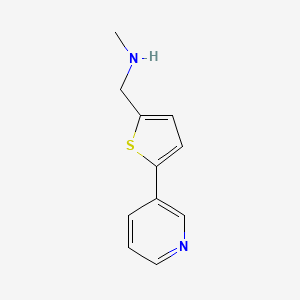

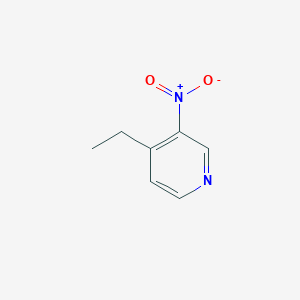

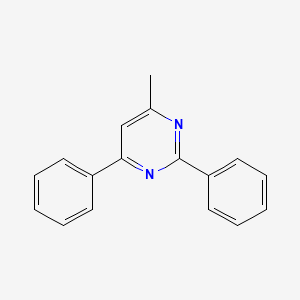

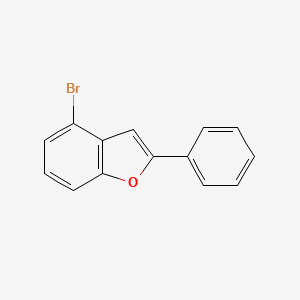

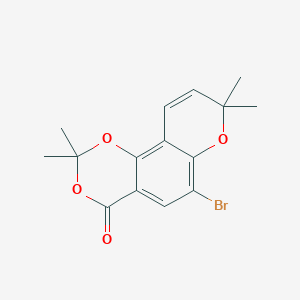

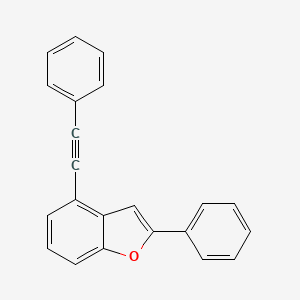

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)